Pkm2-IN-3 is a small-molecule compound designed to inhibit the activity of pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in regulating glycolysis and is often implicated in cancer metabolism. The M2 isoform of pyruvate kinase is particularly important due to its dual functionality in energy production and biosynthetic processes, making it a target for therapeutic intervention in cancer treatment. This compound has been studied for its potential antitumor effects and its ability to modulate metabolic pathways within cancer cells .
Pkm2-IN-3 is classified as a pyruvate kinase inhibitor. It is synthesized as part of a broader effort to develop novel small-molecule compounds that can selectively activate or inhibit PKM2, thereby influencing cellular metabolism and growth in cancerous tissues. The specific structural characteristics and synthesis methods of Pkm2-IN-3 have been detailed in various studies, which focus on its efficacy against different cancer cell lines .
The synthesis of Pkm2-IN-3 involves several chemical reactions, typically starting with the preparation of key intermediates that are subsequently modified to yield the final product. One common method includes the use of dithiocarbamate derivatives, which are synthesized through the reaction of carbon disulfide with amines under controlled conditions. The reaction proceeds in solvents such as acetonitrile, followed by purification steps involving column chromatography to isolate the desired compound .
For example, one synthesis route involves:
Pkm2-IN-3 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with PKM2. The exact molecular formula and structure can be derived from spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Key structural features include:
The structural analysis often involves determining the compound's three-dimensional conformation using X-ray crystallography or computational modeling techniques, which reveal how it fits into the active site of PKM2 .
Pkm2-IN-3 primarily functions through competitive inhibition of PKM2, affecting its enzymatic activity during glycolysis. The compound binds to the active site of PKM2, preventing the conversion of phosphoenolpyruvate to pyruvate—a critical step in energy metabolism.
The chemical interactions can be described as follows:
Studies have demonstrated that Pkm2-IN-3 can induce apoptosis in cancer cells by disrupting their metabolic pathways .
The mechanism by which Pkm2-IN-3 exerts its effects involves:
Research indicates that compounds like Pkm2-IN-3 can significantly impact tumor growth by modulating these metabolic processes.
The physical properties of Pkm2-IN-3 include:
Chemical properties include:
Quantitative analyses such as melting point determination, solubility tests, and stability assessments are essential for characterizing Pkm2-IN-3 for drug development purposes .
Pkm2-IN-3 has significant potential applications in cancer research and treatment:
PKM2 expression is governed by intricate regulatory mechanisms that are co-opted in disease:
In neuroinflammation, microglial PKM2 expression increases >5-fold upon LPS stimulation, driving pro-inflammatory polarization through β-catenin and NLRP3 inflammasome activation. PKM2 knockdown reverses cognitive deficits in neuropsychiatric lupus models, confirming its functional significance [8].
The Warburg effect—aerobic glycolysis in oxygen-sufficient conditions—provides metabolic advantages for tumor growth and immune activation:
Table 2: Key PKM2 Inhibitors and Their Biochemical Profiles
Compound | IC₅₀ (PKM2) | Selectivity (vs. PKM1) | Primary Mechanisms | Experimental Models |
---|---|---|---|---|
PKM2-IN-3 | 4.1 μM | Not reported | Suppresses PKM2-mediated glycolysis; inhibits NLRP3 activation | LPS-induced RAW264.7 macrophages; tMCAO rat models |
Compound 3k (PKM2-IN-1) | 2.95 μM | 4–5-fold selective | Disrupts glycolytic flux; induces autophagic cell death | HCT116, HeLa xenografts; SK-OV-3 ovarian cancer models |
Shikonin | ~0.5 μM | Low selectivity | Covalently modifies Cys residues; inhibits PKM2-HIF1α interaction | Sepsis mouse models |
PKM2-IN-3 (T39984; CAS 2408841-19-8) is a potent inhibitor that targets PKM2’s metabolic and non-metabolic functions:
Table 3: In Vitro Efficacy Profile of PKM2-IN-3
Cell System | Induction | PKM2-IN-3 Concentration | Key Outcomes | Reference |
---|---|---|---|---|
RAW264.7 macrophages | LPS | 0.1–100 μM | Suppressed TNF-α secretion (IC₅₀ = 5.2 μM); minimal cytotoxicity (CC₅₀ = 43.6 μM) | [1] |
Primary microglia | LPS/ATP | 10 μM | Reduced NLRP3 inflammasome assembly; IL-1β decreased by >50% | [8] |
HUVECs | High glucose | 5–20 μM | Attenuated HMGB1 release and endothelial permeability | [9] |
PKM2-IN-3’s ability to concurrently target metabolic reprogramming and inflammatory signaling highlights its therapeutic potential for conditions where these pathways converge, including sepsis, ischemic injury, and neuroinflammatory disorders.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4